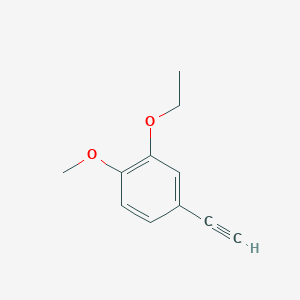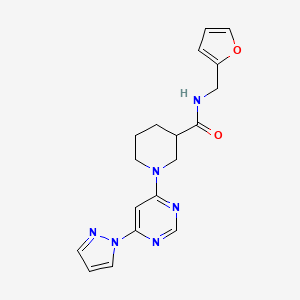
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide, also known as BMS-986177, is a novel compound developed by Bristol-Myers Squibb for the treatment of various diseases. This compound belongs to the class of small-molecule inhibitors that target specific proteins in the body.
Wirkmechanismus
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide works by binding to specific proteins in the body, inhibiting their activity and preventing them from carrying out their normal functions. This leads to a reduction in the symptoms associated with various diseases, including inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide has been shown to have significant biochemical and physiological effects in various preclinical studies. It has been shown to reduce the levels of inflammatory cytokines in the body, inhibit the growth of cancer cells, and reduce the severity of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide for lab experiments is its high purity and stability, which makes it suitable for use in various assays and experiments. However, one of the main limitations of this compound is its high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide. One possible direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Another possible direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide is a promising compound that has shown significant potential for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic properties.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then converted to the final product through a series of chemical reactions. The synthesis of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide has been optimized to produce high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of specific proteins that play a key role in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-19(14(8-18)5-2-6-14)12(20)10-4-3-9(15)7-11(10)21-13(16)17/h3-4,7,13H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEJEKYWHCUFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)F)OC(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2791393.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2791400.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2791401.png)


![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2791406.png)

![2,4-difluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2791409.png)
![4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2791411.png)
![1-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2791414.png)
